molecular formula C16H12Br2N2O3 B2385187 (Z)-2-cyano-3-(4,5-dibromofuran-2-yl)-N-(2-ethoxyphenyl)prop-2-enamide CAS No. 1241696-49-0

(Z)-2-cyano-3-(4,5-dibromofuran-2-yl)-N-(2-ethoxyphenyl)prop-2-enamide

Cat. No. B2385187
CAS RN: 1241696-49-0
M. Wt: 440.091
InChI Key: SOPSTHHKPQUSLQ-UHFFFAOYSA-N
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Description

(Z)-2-cyano-3-(4,5-dibromofuran-2-yl)-N-(2-ethoxyphenyl)prop-2-enamide is a chemical compound that has attracted attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Crystal Packing and Interaction Studies

Research on ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoates reveals a focus on understanding the crystal packing through rare N⋯π interaction, alongside hydrogen bonding patterns. This analysis is crucial for comprehending the solid-state properties and potential applications of these compounds in materials science (Zhang, Wu, & Zhang, 2011).

Synthesis and Characterization

The synthesis and structural analysis of compounds like ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate provide insight into the methodologies for preparing similar cyanoacrylate derivatives. Spectrometric identification techniques such as IR, UV, and NMR are employed to characterize these compounds, offering a foundation for further chemical modifications and applications (Johnson et al., 2006).

Mechanofluorochromic Properties

Studies on 3-aryl-2-cyano acrylamide derivatives, including compounds with methoxyphenyl substituents, have been conducted to explore their optical properties. This research sheds light on how different stacking modes and molecular interactions influence the luminescence and mechanofluorochromic properties, which are of significant interest for developing new materials for optoelectronic applications (Song et al., 2015).

Catalytic Applications

The catalytic decomposition of dibenzylselenonium ylides with thioamides, leading to the formation of selenide and tetra-substituted ethylene, represents another avenue of research. This process underscores the compound's potential role in catalysis and synthetic chemistry applications (Tamagaki & Hatanaka, 1976).

Antimicrobial Applications

Novel dye precursors based on conjugate enaminones and enaminonitrile moieties, including those derived from cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide systems, have been synthesized for potential use in dyeing and textile finishing. These compounds have demonstrated significant antimicrobial activity, indicating their potential in developing antimicrobial textiles and related materials (Shams et al., 2011).

properties

IUPAC Name

(Z)-2-cyano-3-(4,5-dibromofuran-2-yl)-N-(2-ethoxyphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Br2N2O3/c1-2-22-14-6-4-3-5-13(14)20-16(21)10(9-19)7-11-8-12(17)15(18)23-11/h3-8H,2H2,1H3,(H,20,21)/b10-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOPSTHHKPQUSLQ-YFHOEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(=CC2=CC(=C(O2)Br)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1NC(=O)/C(=C\C2=CC(=C(O2)Br)Br)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Br2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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